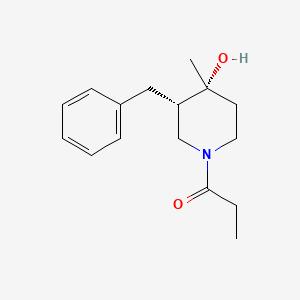![molecular formula C19H14ClN3 B5404740 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, also known as CPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPP is a pyrazolopyrimidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug discovery and development.
Mechanism of Action
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by interacting with various molecular targets, including protein kinases, DNA topoisomerases, and tubulin. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the cleavage of various cellular proteins and DNA fragmentation. Furthermore, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in cell adhesion and motility.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits several advantages for laboratory experiments, including a unique chemical structure, potent pharmacological activities, and ease of synthesis. However, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine also exhibits certain limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
Several future directions for 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine research include the development of novel 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's pharmacological effects, and the evaluation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's therapeutic potential in preclinical and clinical studies. Additionally, the development of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-based drug delivery systems and the investigation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's potential applications in other disease areas, such as neurodegenerative disorders, are also promising avenues for future research.
Synthesis Methods
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be synthesized via several methods, including a one-pot reaction of 4-chloroaniline, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of triethylamine and acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization and elimination, resulting in the formation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Several studies have shown that 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-15(5-3-13)18-10-11-21-19-17(12-22-23(18)19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCMTNCHMXUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)